tyrothricin
Description
Properties
IUPAC Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17.C66H87N13O13/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69;1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135);5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-;45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m00/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYBFJRKHIKCW-LATDSDEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6.CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O.CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H227N33O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3152.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Medium Composition and Process Parameters
The optimal medium comprised:
Fermentation occurred at 30–40°C with vigorous aeration (0.5–1.0 vvm). Inoculation used 0.5 mL/L of a 24-hour B. brevis culture, achieving this compound yields of 300–400 mg/L within 48–72 hours.
Table 1: this compound Yields Using Corn Steep Water
| CSW (%) | Glucose (%) | Yield (mg/L) |
|---|---|---|
| 4 | 2 | 320 |
| 6 | 4 | 410 |
| 8 | 4 | 380 |
CSW concentrations above 6% reduced yields due to inhibitory compounds, while glucose enhanced biomass and antibiotic synthesis.
Synthetic Media and Biotin Optimization
Synthetic media replaced complex nitrogen sources with ammonium succinate or urea, enabling precise control over metabolic pathways. Ammonium succinate (0.5–1.0%) proved superior to urea, yielding 450–500 mg/L this compound.
Role of B-Vitamins
Adding a B-vitamin complex doubled yields, with biotin (0.1–0.5 µg/L) identified as the critical factor. Biotin enhanced acetyl-CoA carboxylase activity, facilitating lipid synthesis and membrane integrity during antibiotic production.
Table 2: Impact of Biotin on this compound Yield
| Biotin (µg/L) | Yield (mg/L) |
|---|---|
| 0 | 240 |
| 0.1 | 420 |
| 0.5 | 480 |
Nitrogen Source Comparative Analysis
Ammonium succinate outperformed alternative nitrogen sources due to its role in the citric acid cycle and ATP generation.
Table 3: this compound Yields with Different Nitrogen Sources
| Nitrogen Source (0.5%) | Yield (mg/L) |
|---|---|
| Ammonium succinate | 480 |
| Ammonium citrate | 210 |
| Urea | 180 |
| Asparagine | 260 |
Extraction and Purification
Post-fermentation, this compound was extracted via solvent precipitation. Culture broth was acidified to pH 4.5–5.0, and antibiotics were precipitated using ethanol or acetone. Further purification involved:
-
Adsorption chromatography : Cellulose or activated charcoal removed pigments.
-
Ion-exchange chromatography : DEAE-cellulose resolved tyrocidine and gramicidin fractions.
-
Crystallization : Ethanol-water mixtures yielded >95% pure this compound.
Quality Control and Bioassays
The gradient plate bioassay became the gold standard for potency testing. Streptococcus faecalis was seeded onto agar plates with this compound gradients, and inhibition zones (measured in mm) correlated with concentration. This method reduced assay time from 48 hours to 18 hours compared to tube dilution techniques.
Industrial-Scale Production
Modern facilities use 10,000–50,000 L fermenters with automated pH and oxygen control. Key advancements include:
-
Oxygenation systems : Porous spargers and impellers maintain dissolved O₂ >30% saturation.
-
Fed-batch processes : Glucose fed incrementally to prevent catabolite repression.
-
Continuous extraction : In-situ adsorption minimizes product degradation.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like methionine and cysteine.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Antimicrobial Properties
Broad Spectrum Activity
Tyrothricin exhibits significant efficacy against a variety of microorganisms, including:
- Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus (both MSSA and MRSA), Streptococcus pyogenes, and Enterococcus faecalis.
- Fungi : Effective against several Candida species, including Candida albicans and Candida parapsilosis.
- Viruses : Demonstrated antiviral activity against viruses like the influenza virus and herpes simplex virus (HSV) .
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for various pathogens tested against this compound:
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus (MSSA) | ≤ 4 |
| Staphylococcus aureus (MRSA) | ≤ 4 |
| Streptococcus pyogenes | ≤ 4 |
| Corynebacterium spec. | ≤ 4 |
| Candida albicans | 16 |
| Candida parapsilosis | 32 |
This data indicates that most tested gram-positive bacteria are highly susceptible to this compound, with no acquired resistance observed over decades of clinical use .
Wound Healing
This compound is utilized in formulations for treating superficial wounds and skin infections. A notable study evaluated a this compound-containing gel (0.1%) for wound healing:
- Study Findings : The gel significantly improved wound healing times compared to untreated areas. The mean area under the curve (AUC) for healing scores was significantly lower in untreated fields, indicating faster recovery with this compound application .
Oral and Throat Preparations
This compound is commonly found in throat lozenges and oral medications due to its effectiveness against oropharyngeal infections. Its long-term use has shown minimal risk for resistance development, making it a reliable option for treating throat infections .
Surgical Infections
In surgical settings, this compound has been applied topically to manage infections effectively. Clinical studies reported excellent outcomes in reducing bacterial loads in infected wounds, especially those caused by beta-hemolytic streptococci and Staphylococcus aureus .
Resistance Development
One of the most significant advantages of this compound is its low propensity for inducing microbial resistance. Studies have shown that even with prolonged use, the susceptibility of bacteria to this compound remains unchanged over time . This characteristic positions it as a potential alternative in the face of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-amino acids can enhance its stability against enzymatic degradation, allowing it to exert its effects more effectively. The peptide may modulate signaling pathways, influence cellular processes, or inhibit specific enzymes.
Comparison with Similar Compounds
Key Insights :
- This compound’s dual mechanism (membrane disruption + enzyme inhibition) distinguishes it from single-target agents like bacitracin .
- Unlike polymyxins/colistin, this compound lacks systemic use due to hemolysis and cytotoxicity .
Antimicrobial Spectrum and Efficacy
Notes:
- This compound’s anti-fungal activity (MIC 16–32 mg/L for Candida) surpasses bacitracin and gramicidin S .
- Gramicidin S and tyrocidines share structural homology but differ in hemolytic potency .
Resistance and Toxicity Profiles
Key Findings :
- This compound’s synergistic components (tyrocidine + gramicidin D) reduce resistance risk compared to single-agent therapies .
- Polymyxins/colistin face rising resistance due to widespread systemic use, unlike this compound .
Clinical and Pharmacological Advantages
- Synergy : this compound’s tyrocidine (membrane disruption) and gramicidin D (pore formation) act synergistically, enhancing efficacy against Staphylococcus aureus (including MRSA) and accelerating wound healing .
- Low Resistance: No acquired resistance observed in S. aureus (MSSA/MRSA), Streptococcus pyogenes, or Candida despite 60+ years of use .
- Topical Safety : Minimal systemic absorption ensures negligible toxicity in formulations like throat lozenges and powders .
Biological Activity
Tyrothricin is an antimicrobial peptide complex produced by the bacterium Bacillus brevis. It primarily consists of two components: tyrocidines and gramicidins. This compound exhibits a broad spectrum of biological activity, particularly against various bacterial strains, fungi, and some viruses. Its unique properties make it a candidate for addressing antibiotic resistance, a growing concern in medical treatment.
This compound is composed of approximately 85% tyrocidine and 15% gramicidin . The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis. This disruption is particularly effective against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, while showing limited efficacy against gram-negative organisms due to their protective outer membrane .
Antimicrobial Activity
This compound's antimicrobial properties have been extensively studied, demonstrating effectiveness against a variety of pathogens:
Clinical Applications
This compound has been utilized in various clinical settings, particularly in wound care and throat treatments:
- Wound Healing : A study demonstrated that a 0.1% this compound gel significantly improved wound healing compared to untreated controls. The gel facilitated earlier reepithelization and reduced exudate levels in infected wounds .
- Sore Throat Treatments : this compound is commonly included in lozenges for sore throat relief. A randomized controlled trial indicated that a combination of this compound with other agents resulted in a 64% improvement in symptom resolution compared to placebo within 72 hours .
Resistance Development
One of the remarkable features of this compound is its low propensity for inducing resistance among bacteria. Unlike traditional antibiotics, which often lead to resistant strains, this compound's mechanism makes it difficult for bacteria to develop resistance, positioning it as a potential next-generation antibiotic .
Case Studies
Several case studies highlight the clinical efficacy of this compound:
- Surgical Infections : In cases involving surgical site infections, patients treated with this compound showed significant reductions in bacterial counts and improved healing outcomes compared to those receiving standard treatments .
- Topical Application : In a study involving chronic ulcers, local application of this compound resulted in enhanced granulation tissue formation and faster healing rates, particularly in wounds infected with gram-positive bacteria .
- Combination Therapy : this compound has also been evaluated in combination with other antimicrobial agents, showing synergistic effects that enhance overall efficacy against resistant strains .
Q & A
Q. What metadata should be included in publications to ensure reproducibility of this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
